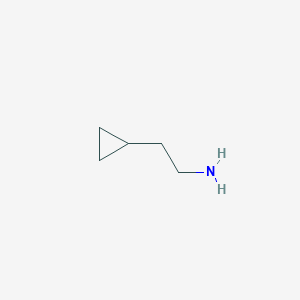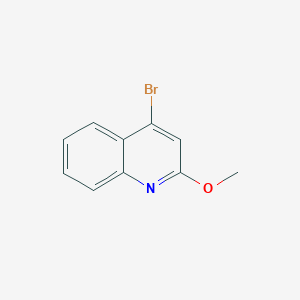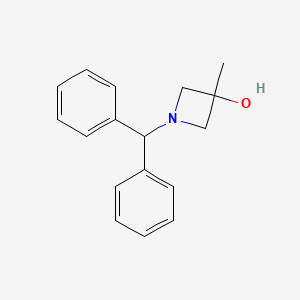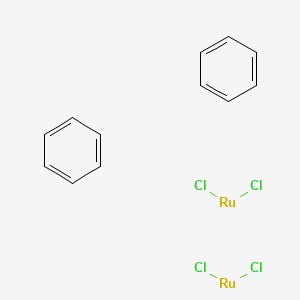
3-((叔丁氧羰基)氨基)-4-甲基苯甲酸
描述
The compound “3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid” is a type of tert-butyloxycarbonyl (Boc)-protected amino acid . Boc-protected amino acids are commonly used in peptide synthesis because they can protect the amino group from unwanted reactions .
Synthesis Analysis
Boc-protected amino acids can be synthesized by neutralizing imidazolium hydroxide with commercially available Boc-protected amino acids . The resulting protected amino acids can then be used as starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular formula of “3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid” is C9H17NO4 . Its InChI is 1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12) . The canonical SMILES is CC(CC(=O)O)NC(=O)OC©©C .Chemical Reactions Analysis
Boc-protected amino acids have been used in solution-phase amide formation under thermal heating . They can also be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .Physical And Chemical Properties Analysis
The molecular weight of “3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid” is 203.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 5 .科学研究应用
Peptide Synthesis
Boc-3-amino-4-methylbenzoic acid is extensively used in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis of peptides. It prevents unwanted side reactions by protecting the amine functionality until it is removed under mild acidic conditions .
Dipeptide Synthesis
This compound is also utilized in dipeptide synthesis. Researchers have developed room-temperature ionic liquids derived from Boc-protected amino acids, which are used as starting materials in dipeptide synthesis. These ionic liquids facilitate the synthesis process and improve yields .
Synthesis of Ionic Liquids
The Boc group is instrumental in the synthesis of amino acid ionic liquids (AAILs). These AAILs are used as synthetic support, cleavage reagents, and solvents in peptide synthesis. The Boc-protected AAILs are particularly valuable because they can be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .
Optimization of Synthetic Processes
The Boc-3-amino-4-methylbenzoic acid is used to study the influence of reaction conditions on the yield of desired products. This research is crucial for optimizing and individualizing the synthesis of Boc derivatives of amino acids .
Development of Ion Channel Blockers
Researchers have reported the use of Boc-protected amino acids in the synthesis of various peptides that function as ion channel blockers. These compounds are significant in the development of treatments for diseases related to ion channel dysfunction.
Creation of Antimicrobial Peptides
The compound has applications in the development of antimicrobial peptides. These peptides are part of the innate immune response and are promising agents in the fight against antibiotic-resistant bacteria.
作用机制
Target of Action
It’s known that boc-protected amino acids are widely used in peptide synthesis . Therefore, it can be inferred that the targets could be proteins or enzymes involved in peptide synthesis or modification.
Mode of Action
Boc-3-amino-4-methylbenzoic acid, like other Boc-protected amino acids, is used in peptide synthesis. The Boc group serves as a protective group for the amino function during the synthesis process . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
Given its use in peptide synthesis, it can be inferred that it plays a role in the biochemical pathways related to protein synthesis and modification .
Pharmacokinetics
It’s known that boc-protected amino acids are used in peptide synthesis, which suggests that they are likely to be metabolized and excreted following their role in peptide formation .
Result of Action
The molecular and cellular effects of Boc-3-amino-4-methylbenzoic acid’s action are likely related to its role in peptide synthesis. By protecting the amino function during synthesis, Boc-3-amino-4-methylbenzoic acid allows for the formation of peptides without unwanted side reactions . This can lead to the successful synthesis of the desired peptide.
Action Environment
The action of Boc-3-amino-4-methylbenzoic acid can be influenced by various environmental factors. For instance, the formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions . Additionally, the Boc group is stable towards most nucleophiles and bases
安全和危害
属性
IUPAC Name |
4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-8-5-6-9(11(15)16)7-10(8)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZUJURBEZPZOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442829 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid | |
CAS RN |
231958-04-6 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{[(tert-butoxy)carbonyl]amino}-4-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1278511.png)





